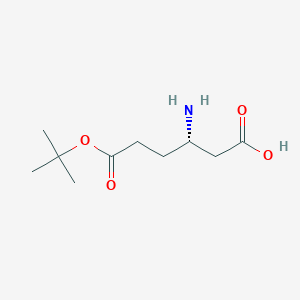
H-beta-HoGlu(OtBu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-beta-HoGlu(OtBu)-OH is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
H-beta-HoGlu(OtBu)-OH, also known as Fmoc-β-Homoglutamic acid 5-tert-butyl ester, is a derivative of glutamic acid with significant biological implications. This compound is utilized in various biochemical applications due to its structural properties and potential therapeutic effects. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H29N1O6
- Molecular Weight : 439.501 g/mol
- Density : 1.214 g/cm³
- Boiling Point : 638.8 °C at 760 mmHg
- Flash Point : 340.2 °C
These properties indicate that this compound is stable under standard laboratory conditions, making it suitable for various experimental setups.
This compound exhibits several biological activities through various mechanisms:
- Cell Signaling :
- Apoptosis and Autophagy :
- Neuronal Signaling :
- Anti-infection Properties :
In Vitro Studies
Research has shown that this compound affects cellular behavior significantly:
- Cell Cycle Regulation : Studies indicate that treatment with this compound can alter the cell cycle dynamics in cancer cell lines, leading to reduced proliferation rates .
- Epigenetic Modulation : It has been linked to changes in histone modifications, suggesting a role in epigenetic regulation that could affect gene expression profiles associated with cancer progression .
Case Studies
- Cancer Cell Lines :
- Neuroprotection :
Comparative Efficacy Table
科学研究应用
The compound H-beta-HoGlu(OtBu)-OH, a derivative of β-hydroxyglutamate, has garnered attention in scientific research due to its diverse applications in various fields, including medicinal chemistry, biochemistry, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Peptide Synthesis
This compound serves as a protecting group for the amino acid glutamate in peptide synthesis. This protection allows for selective deprotection during the synthesis process without affecting the integrity of other functional groups. The ability to manipulate the amino acid sequence is crucial for developing peptides with specific biological activities.
Drug Development
In medicinal chemistry, this compound has been utilized to create peptide-based drugs. Its derivatives have shown potential in modulating biological pathways, particularly in cancer therapy. For instance, research indicates that modifications of glutamate derivatives can enhance binding affinities to target proteins involved in tumor progression.
Biochemical Assays
This compound is also employed in biochemical assays to study enzyme-substrate interactions and protein-protein interactions. By utilizing this compound in these assays, researchers can gain insights into the mechanisms of action of various enzymes and their roles in metabolic pathways.
Materials Science
This compound has applications beyond biology; it is being explored in materials science for developing bio-compatible materials. Its chemical properties allow it to be incorporated into polymers that can be used in drug delivery systems or tissue engineering.
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using this compound as a protecting group resulted in higher yields during peptide synthesis compared to traditional methods. The efficiency was attributed to the stability of the tert-butyl group under various reaction conditions.
Case Study 2: Cancer Therapeutics
Research involving glutamate derivatives showed that certain modifications could produce inhibitors with significantly lower IC50 values against specific cancer targets. For example, a derivative of this compound exhibited an IC50 of 50 nM against a key protein involved in cancer cell proliferation, highlighting its potential as a therapeutic agent.
属性
IUPAC Name |
(3S)-3-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBUSUJXAJYYFG-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













